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Compound of Interest

Compound Name: UMM-766

Cat. No.: B8545543

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency and selectivity
of UMM-766, a novel nucleoside analog with significant antiviral activity against
orthopoxviruses. The data presented is primarily derived from a pivotal study by Mudhasani et
al. (2024), which identified UMM-766 through a high-content screening of a proprietary small
molecule library.

Executive Summary

UMM-766 is an orally bioavailable nucleoside analog identified as a potent inhibitor of
orthopoxvirus replication. It demonstrates broad-spectrum activity against several members of
the orthopoxvirus genus, including Vaccinia virus (VACV), Rabbitpox virus (RPXV), and
Cowpox virus (CPXV). The mechanism of action is attributed to the inhibition of the viral DNA-
dependent RNA polymerase (DdRp). This document outlines the quantitative measures of its
antiviral efficacy and cellular toxicity, details the experimental protocols for these assessments,
and provides visual representations of its mechanism and the workflow for its discovery.

Data Presentation: In Vitro Potency and Selectivity
Index

The antiviral activity and cytotoxicity of UMM-766 were evaluated in various cell lines against
different orthopoxviruses. The key metrics for its performance are the 50% effective
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concentration (EC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI),
which is the ratio of CC50 to EC50. A higher Sl value indicates a more favorable therapeutic

window.

The quantitative data for UMM-766 and the reference inhibitor, ST-246, are summarized in the

tables below.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of UMM-766 against Various

Orthopoxviruses[1]

Virus Cell Line EC50 (pM) CC50 (pM) Selectivity
Index (SI)

VACV MRC5 0.94 >30 >31.8

VACV RAW?264.7 0.29 >30 >102.4

RPXV MRC5 4.15 >30 >7.2

RPXV RAW264.7 0.27 >30 >110.3

CPXV MRC5 8.08 >30 >3.7

CPXV RAW264.7 2.17 243 13.82

MPXV BJ-5ta 0.19 >30 >158.7

MPXV VeroE6 0.42 >30 >71.8

Table 2: In Vitro Antiviral Activity and Cytotoxicity of ST-246 (Reference Inhibitor) against

Various Orthopoxviruses[1]

© 2025 BenchChem. All rights reserved.

2/7

Tech Support


https://www.benchchem.com/product/b8545543?utm_src=pdf-body
https://www.benchchem.com/product/b8545543?utm_src=pdf-body
https://www.researchgate.net/publication/378439064_Orally_available_nucleoside_analog_UMM-766_provides_protection_in_a_murine_model_of_orthopox_disease
https://www.researchgate.net/publication/378439064_Orally_available_nucleoside_analog_UMM-766_provides_protection_in_a_murine_model_of_orthopox_disease
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8545543?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

] ] Selectivity

Virus Cell Line EC50 (uM) CC50 (pM)
Index (SI)

VACV MRC5 0.004 >30 >750
VACV RAW264.7 0.0045 >30 >666.7
CPXV MRC5 0.006 >30 >500.0
MPXV BJ-5ta <0.00137 >30 >2189.8
MPXV VeroE6 0.00137 >30 >2189.8

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of

UMM-766.

High-Content Imaging-Based Antiviral Assay

This assay was utilized to determine the EC50 of UMM-766 against various orthopoxviruses.

o Cell Plating: Host cells (e.g., MRC-5, RAW264.7) were seeded into 96-well plates at a
density that ensures a confluent monolayer on the day of infection.

e Compound Preparation and Addition: UMM-766 was serially diluted to create a range of

concentrations. The diluted compound was then added to the cell plates.

 Virus Infection: Cells were infected with the respective orthopoxvirus at a pre-determined

multiplicity of infection (MOI) to achieve optimal infection rates for imaging analysis.

 Incubation: The plates were incubated for a specific duration (e.g., 16-48 hours), allowing for
viral replication and spread.

e Immunofluorescence Staining:
o Cells were fixed with an appropriate fixative (e.g., 4% paraformaldehyde).

o Cell membranes were permeabilized (e.g., with 0.1% Triton X-100).
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o A primary antibody targeting a viral antigen (e.qg., rabbit anti-vaccinia virus antibody) was
added and incubated.

o After washing, a fluorescently labeled secondary antibody was added and incubated.

o Cell nuclei were counterstained with a nuclear stain (e.g., DAPI).

e Image Acquisition and Analysis:
o Plates were imaged using a high-content imaging system.

o Image analysis software was used to automatically identify and count the total number of
cells (based on nuclear staining) and the number of infected cells (based on viral antigen
fluorescence).

» Data Analysis: The percentage of infected cells was calculated for each compound
concentration. The EC50 value was determined by fitting a dose-response curve to the data.

Cytotoxicity Assay

The CC50 of UMM-766 was determined in parallel with the antiviral assay to assess its effect
on cell viability.

o Cell Plating and Compound Addition: This was performed as described in the antiviral assay
protocol (Sections 3.1.1 and 3.1.2).

 Incubation: The plates were incubated for the same duration as the antiviral assay, but
without the addition of any virus.

o Cell Viability Measurement:

o The total number of viable cells was quantified. In the context of the high-content assay,
this was achieved by counting the number of intact nuclei per well.

o Alternatively, a standard cell viability assay (e.g., CellTiter-Glo®) could be used.

o Data Analysis: The percentage of cell viability relative to untreated control cells was
calculated for each compound concentration. The CC50 value was determined by fitting a

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b8545543?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8545543?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

dose-response curve to the data.

Visualizations

Signaling Pathway: Mechanism of Action of UMM-766
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Caption: Mechanism of action of UMM-766.

Experimental Workflow: High-Content Screening for

Antiviral Discovery
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Caption: High-content screening workflow for antiviral drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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